3-(3-Bromothiophen-2-yl)isoxazol-5-amine
Description
Properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLKWYQYCYDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Bromothiophene Derivative
The starting point is typically 3-bromothiophene-2-carboxylic acid or its derivatives, which can be converted into reactive intermediates suitable for cyclization. The bromothiophene core can be synthesized via electrophilic bromination of thiophene or obtained commercially, then functionalized to introduce the necessary amino group.
Formation of the Isoxazole Ring
The key step in forming 3-(3-Bromothiophen-2-yl)isoxazol-5-amine involves the [3+2] cycloaddition of nitrile oxides with alkynes or the hydroxylamine-mediated cyclization of suitable precursors such as β-keto nitriles or α,β-unsaturated ketones bearing the bromothiophene substituent.
Specific Preparation Methods
Cyclization via Hydroxylamine Derivatives
A commonly reported approach involves the reaction of 3-bromothiophene-2-carboxylic acid with hydroxylamine hydrochloride to generate an oxime intermediate. Under controlled conditions, this oxime undergoes cyclization to form the isoxazole ring.
- Dissolve 3-bromothiophene-2-carboxylic acid in a suitable solvent such as acetonitrile (MeCN) or acetone .
- Add hydroxylamine hydrochloride, along with a base like potassium carbonate or sodium hydroxide , to facilitate nucleophilic attack.
- Subject the mixture to ultrasonication at 70–80°C for 2–24 hours to promote cyclization.
- After completion, the reaction mixture is cooled, and the product is isolated via filtration and purified through recrystallization.
This method is supported by research demonstrating efficient cyclization under ultrasonic conditions, which enhances reaction rates and yields.
One-Pot Synthesis from Precursors
An alternative involves one-pot multicomponent reactions where 3-bromothiophene derivatives are reacted with hydrazines or hydrazides and aldehydes or ketones to form the isoxazole ring directly.
- The process typically involves condensation of the bromothiophene-based aldehyde with hydroxylamine derivatives under reflux or ultrasonication.
- This approach simplifies the synthesis, reduces steps, and improves overall yields.
Cycloaddition Strategies
[3+2] Cycloaddition reactions, such as the nitrile oxide-alkyne cycloaddition , are also employed, especially when starting from alkynyl bromothiophenes :
- Generate nitrile oxides in situ from hydroximoy chlorides .
- React with alkynes bearing the bromothiophene substituent to form the isoxazole ring directly.
This method is advantageous for regioselectivity and functional group tolerance, as demonstrated in the regioselective synthesis of substituted isoxazoles.
Research Outcomes and Data Tables
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Hydroxylamine cyclization | 3-bromothiophene-2-carboxylic acid + hydroxylamine hydrochloride | Ultrasonication at 70–80°C, 2–24 h | 78–87 | Efficient, environmentally friendly, high yield |
| One-pot condensation | Bromothiophene aldehyde + hydroxylamine derivatives | Reflux or ultrasonication | 75–85 | Simplified process, scalable |
| Nitrile oxide cycloaddition | Bromothiophene-alkyne derivatives + nitrile oxides | Room temperature to 80°C | 70–80 | Regioselective, high functional group tolerance |
Note: The exact yields depend on specific substituents and reaction conditions.
Notes on Reaction Optimization and Challenges
- Ultrasonication significantly enhances reaction rates and yields, reducing reaction times.
- Solvent choice impacts cyclization efficiency; acetonitrile and acetone are preferred.
- Temperature control is critical to prevent side reactions or decomposition.
- Purification typically involves recrystallization or chromatography to isolate pure This compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.
Glacial Acetic Acid: Acts as a catalyst in the cyclization of oximes to form oxazole rings.
Hydroxylamine: Used in the formation of oximes from aldehydes.
Major Products Formed
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Amines: Formed through reduction reactions.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its role in enzyme inhibition and as a potential ligand for metal complexes.
Mechanism of Action
The mechanism of action of 3-(3-bromothiophen-2-yl)-1,2-oxazol-5-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the bromine atom and the oxazole ring allows for interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogues include:
- Electronic Effects : The bromine atom in 3-(3-bromothiophen-2-yl)isoxazol-5-amine is electron-withdrawing, similar to 3-(4-bromophenyl)isoxazol-5-amine . However, the thiophene ring (aromatic sulfur heterocycle) introduces distinct electronic and steric profiles compared to phenyl derivatives. Thiophene’s lower aromaticity than benzene may enhance reactivity in cross-coupling reactions .
- Amino Group Modifications: Substituting the amino group (e.g., N-ethyl in 2d) improves enantioselectivity in catalytic reactions by optimizing hydrogen bonding with chiral catalysts. Diethyl substitution, however, reduces yields and selectivity, emphasizing the NH group’s role .
Physicochemical Properties
- Molecular Weight and Solubility : BO-264 has a molecular weight of 353.38 g/mol, comparable to bromothiophene derivatives. Bromine’s hydrophobicity may reduce aqueous solubility relative to fluorine-containing analogues .
- Stability : Thiophene’s sulfur atom may influence metabolic stability, as seen in compounds where thiophene avoids hydrolysis in Pd-catalyzed reactions .
Q & A
Q. What are the optimized synthetic routes for 3-(3-Bromothiophen-2-yl)isoxazol-5-amine?
The synthesis typically involves multi-step reactions starting from brominated thiophene precursors and isoxazole intermediates. Key steps include bromination of thiophene derivatives (e.g., using N-bromosuccinimide) and cyclization reactions to form the isoxazole ring. For example, coupling reactions under palladium catalysis (e.g., Suzuki-Miyaura) may link the bromothiophene moiety to the isoxazole core. Optimization requires careful control of reaction conditions:
Q. How is the structural characterization of this compound performed?
Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine signature).
- X-ray crystallography : For unambiguous structural determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal packing and bond-length discrepancies, particularly for bromine-heavy structures .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound?
The amino group in this compound plays a critical role in enantioselective catalysis. For instance, hydrogen bonding between the NH group and chiral phosphoric acid catalysts (e.g., in spirocyclic catalysts) enhances transition-state stabilization, improving enantiomeric excess (e.g., up to 93% ee in triarylmethane syntheses). Substituent effects (e.g., ethyl groups on the amino group) may disrupt hydrogen bonding, reducing selectivity .
Q. How can crystallographic data resolve contradictions in reported structural conformations?
Discrepancies in bond angles or torsion angles often arise from crystal packing effects or twinning. Using SHELX parameters:
- ADPs (Anisotropic Displacement Parameters) : Refine thermal motion to distinguish static disorder from dynamic effects.
- Twinning analysis : Employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections in low-symmetry space groups .
Q. What strategies are used to assess its biological activity in drug discovery?
- Targeted assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance).
- SAR studies : Modify the bromothiophene or isoxazole moieties to evaluate potency changes. For example, electron-withdrawing groups (e.g., Br) enhance electrophilicity, potentially improving enzyme inhibition .
Q. How do researchers address contradictions in reaction yields across studies?
Variability in yields (e.g., 27–96% in enantioselective syntheses) is often due to:
- Substituent effects : Electron-donating groups on the phenyl ring reduce electrophilicity, slowing coupling.
- Catalyst loading : Optimize Pd catalyst ratios (1–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃).
- Workup protocols : Use preparative HPLC to isolate pure products from side reactions (e.g., dehalogenation) .
Methodological Recommendations
- Synthetic troubleshooting : Use TLC with fluorescent indicators (254 nm) to monitor bromothiophene coupling intermediates.
- Crystallization : Grow crystals in mixed solvents (e.g., CHCl₃/hexane) at 4°C to improve diffraction quality.
- Data validation : Cross-reference NMR shifts with computed DFT values (e.g., Gaussian 16 B3LYP/6-31G**) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
